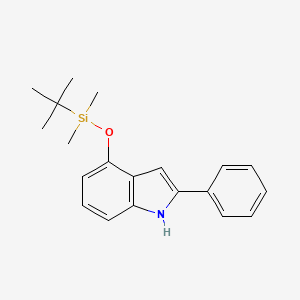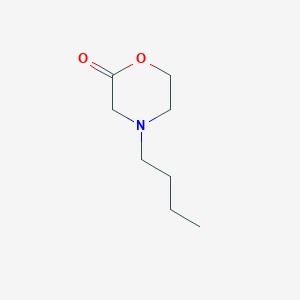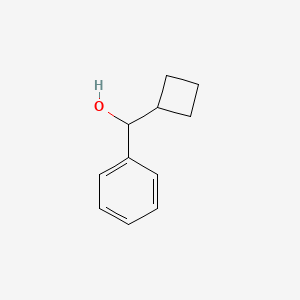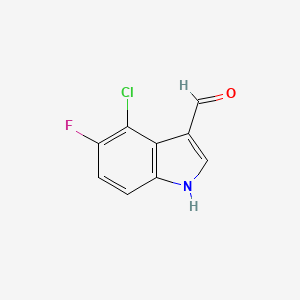![molecular formula C18H20N4O8S B13989200 4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol CAS No. 7355-40-0](/img/structure/B13989200.png)
4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol is a chemical compound with the CAS number 7355-40-0 This compound is characterized by the presence of a morpholine ring substituted with a 2-methylphenylsulfanylmethyl group and a trinitrophenol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol typically involves the reaction of morpholine with 2-methylphenylsulfanylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
化学反应分析
Types of Reactions
4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trinitrophenol moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
科学研究应用
4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.
相似化合物的比较
Similar Compounds
- 4-[(2-methylphenyl)sulfanylmethyl]morpholine
- 2,4,6-trinitrophenol
- 4-[(2-chlorophenyl)sulfanylmethyl]morpholine
Uniqueness
4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol is unique due to the combination of its morpholine ring and trinitrophenol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
7355-40-0 |
|---|---|
分子式 |
C18H20N4O8S |
分子量 |
452.4 g/mol |
IUPAC 名称 |
4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H17NOS.C6H3N3O7/c1-11-4-2-3-5-12(11)15-10-13-6-8-14-9-7-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5H,6-10H2,1H3;1-2,10H |
InChI 键 |
GSTQNQLWTICJNF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1SCN2CCOCC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



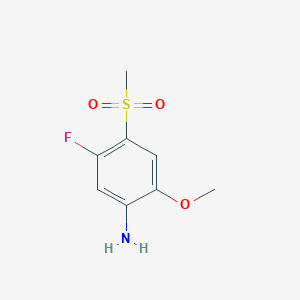
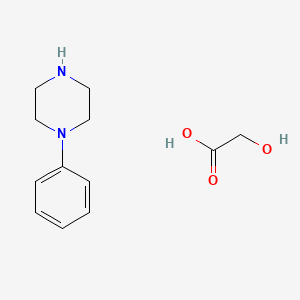
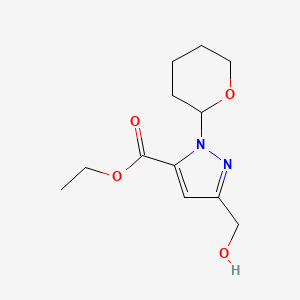
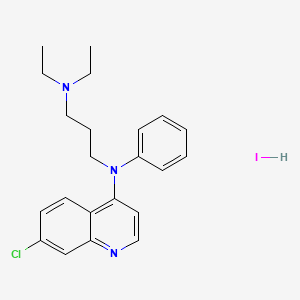
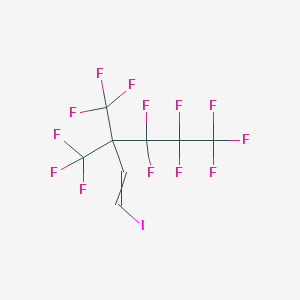
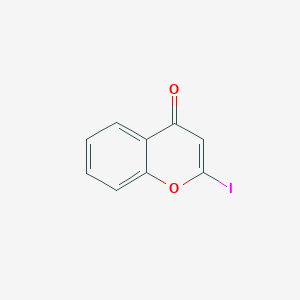
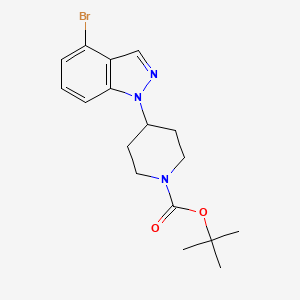

![(R)-1-[4-(trifluoromethyl)phenyl]butylamine](/img/structure/B13989174.png)
